molecular formula C22H22N6O4S B3209681 4-(dimethylsulfamoyl)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide CAS No. 1060210-65-2

4-(dimethylsulfamoyl)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide

Cat. No.: B3209681
CAS No.: 1060210-65-2
M. Wt: 466.5 g/mol
InChI Key: CVCWGWUAXPBGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylsulfamoyl)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide is a complex organic compound that features a triazolopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide typically involves multiple steps. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the phenyl group and the dimethylsulfamoyl moiety. The final step involves the coupling of the triazolopyridazine derivative with the benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazolopyridazine core or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving triazolopyridazine derivatives.

    Medicine: The compound has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide involves its interaction with specific molecular targets. The triazolopyridazine core is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(dimethylsulfamoyl)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide is unique due to its specific combination of functional groups and the presence of the triazolopyridazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4S/c1-27(2)33(30,31)18-10-8-17(9-11-18)22(29)23-14-15-32-20-13-12-19-24-25-21(28(19)26-20)16-6-4-3-5-7-16/h3-13H,14-15H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCWGWUAXPBGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(dimethylsulfamoyl)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-(dimethylsulfamoyl)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-(dimethylsulfamoyl)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide
Reactant of Route 4
4-(dimethylsulfamoyl)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-(dimethylsulfamoyl)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-(dimethylsulfamoyl)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.